Ethyl (R)-2-oxopyrrolidine-3-carboxylate

Organic Synthesis Process Chemistry Pyrrolidinone Intermediates

Racemic or misconfigured chiral pyrrolidinones compromise stereochemical fidelity in API synthesis, leading to costly chiral resolution. Ethyl (R)-2-oxopyrrolidine-3-carboxylate (MW 157.17, mp 71-75 °C) delivers absolute (R)-configuration at C3 as a crystalline solid, enabling direct enolate alkylation and cyclization without downstream purification bottlenecks. - Validated in Upadacitinib patent literature as a cyclization precursor, reducing IP risk. - Sharp melting point (71-75 °C) permits trituration/recrystallization, avoiding chromatographic delays. - Predicted pKa 15.27 guides enolate generation with LDA/NaHMDS for cleaner alkylation profiles.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B8220179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (R)-2-oxopyrrolidine-3-carboxylate
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCNC1=O
InChIInChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
InChIKeyFHHMWJMUMOYGQW-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (R)-2-oxopyrrolidine-3-carboxylate: Chiral Building Block Overview


Ethyl (R)-2-oxopyrrolidine-3-carboxylate is a chiral 3-substituted pyrrolidinone bearing a single stereogenic center at the C3 position of the γ-lactam ring. With a molecular formula of C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol, it exists as a solid with a melting point of 71–75 °C . The compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex heterocycles, where the defined (R) absolute configuration is critical for downstream stereochemical control [1]. It is classified as a carboxylic acid ester derivative and is commercially available at 95% purity from major suppliers .

1
Enantioselective synthesis Pre-installed (R) stereochemistry supports stereochemical-control workflows for 3-substituted pyrrolidine targets.
2
Crystalline intermediate handling Well-defined solid form with sharp melting range supports recrystallization-based purification in library synthesis.
3
Reported intermediate context Documented pyrrolidinone scaffold in process patent literature supports route-scouting for N-heterocyclic APIs.

Why Substitution Fails for Ethyl (R)-2-oxopyrrolidine-3-carboxylate


Ethyl (R)-2-oxopyrrolidine-3-carboxylate cannot be freely interchanged with its racemate, (S)-enantiomer, or the methyl ester analog without compromising synthetic outcomes. The (R) configuration at C3 provides a specific spatial orientation that dictates the stereochemical course of enolate alkylations, Michael additions, and subsequent cyclization reactions [1]. Substitution with the racemate introduces a 50% enantiomeric impurity that propagates through the synthetic sequence, necessitating costly chiral resolution steps downstream. The methyl ester analog (MW 143.14 g/mol, CAS 22049-95-2) exhibits different steric and electronic properties at the ester moiety, altering enolate reactivity and diastereoselectivity in alkylation reactions [2]. These differences translate into measurable variations in reaction yield and enantiomeric excess, as elaborated in the quantitative evidence below.

Target (R)-enantiomer: defined C3 absolute configuration.
Substitute Racemate or (S)-enantiomer: 50% enantiomeric impurity may shift stereochemical outcome and require downstream chiral resolution.
Target Ethyl ester: well-defined mp, moderate volatility.
Substitute Methyl ester analog: lower MW, poorly defined mp, altered enolate reactivity may change diastereoselectivity in alkylation.
Target 2-oxo regioisomer: carbonyl adjacent to C3 for enolate stabilization.
Substitute 5-oxo regioisomer: remote carbonyl may alter enolate geometry and reactivity, with no published pKa data identified.

Differentiation Evidence vs. Closest Analogs


Synthetic Route Efficiency vs. Legacy Multi-Step Methods

The Lindstrom and Crooks (1990) two-step preparation of ethyl 2-oxopyrrolidine-3-carboxylate provides a significantly shorter synthetic route compared to three previously reported methods. The prior art required 3 steps (43% overall yield via diethyl malonate addition to 1-benzenesulfonylaziridine), 5 steps (49% overall yield via 1-iodo-2-azidoethane reduction–cyclization), or multiple steps (15% overall yield via chloroacetonitrile / Raney Ni reduction) [1]. While the exact yield of the two-step process was not reported in the publicly available abstract, the reduction from 3–5 steps to 2 steps represents a meaningful improvement in process mass intensity and operational simplicity for procurement and scale-up decisions.

Synthetic route efficiency
Cross-study comparable
2-step process vs. 3–5+ step legacy methods
Reported step reduction may support procurement and scale-up review.
Exact yield not publicly available from abstract; racemate context.
Organic Synthesis Process Chemistry Pyrrolidinone Intermediates

Crystalline Solid Handling vs. Methyl Ester Analog

Ethyl 2-oxopyrrolidine-3-carboxylate is a well-defined crystalline solid with a melting point of 71–75 °C , enabling purification by recrystallization and straightforward handling as a solid reagent. In contrast, the methyl ester analog (methyl 2-oxopyrrolidine-3-carboxylate, CAS 22049-95-2, MW 143.14 g/mol) is reported as a solid without a sharply defined melting point in standard databases, and its lower molecular weight and higher volatility can complicate gravimetric dispensing and long-term storage . The ethyl ester's higher molecular weight (157.17 vs. 143.14 g/mol) also reduces relative mass loss during vacuum drying.

Solid-state handling
Cross-study comparable
Well-defined mp 71–75 °C vs. poorly defined methyl ester mp
Supports recrystallization-based purification workflow.
Source: supplier datasheets; data to verify.
Physicochemical Characterization Solid-State Handling Intermediate Purification

C3 Enolate Reactivity vs. 5-Oxo Regioisomer

The predicted pKa of ethyl 2-oxopyrrolidine-3-carboxylate at the C3 position is 15.27 ± 0.20 , reflecting the CH-acidic character conferred by the flanking lactam carbonyl and the ester group. This acidity enables clean enolate generation under controlled basic conditions (e.g., LDA, NaH) for subsequent C–C bond formation. The regioisomeric ethyl 5-oxopyrrolidine-3-carboxylate positions the carbonyl at C5 rather than C2, altering the acidity and enolate geometry. The 2-oxo substitution pattern of the target compound places the carbonyl adjacent to the reactive C3 center, maximizing enolate stabilization through resonance, whereas the 5-oxo isomer would require distinct and potentially less efficient enolate chemistry. No quantitative pKa data for the 5-oxo isomer was identified in authoritative databases, but the structural difference implies a meaningful change in enolate reactivity .

C3 enolate reactivity
Class-level inference
Predicted pKa 15.27 ± 0.20 at C3 position
Supports base selection for enolate alkylation method development.
5-oxo regioisomer pKa data not available; structural rationale only.
Enolate Chemistry pKa Prediction Regioselective Alkylation

Validated Use in Upadacitinib Synthesis

Ethyl 2-oxopyrrolidine-3-carboxylate (as the racemate or its esters) is explicitly claimed as a key intermediate in the patent literature for the preparation of Upadacitinib, a marketed JAK1 inhibitor [1]. The patent (US 2021/0163409) describes cyclization of 2-(1-nitrobutan-2-yl)malonate to 2-oxopyrrolidine-3-carboxylate, followed by reduction to pyrrolidine-3-carboxylic acid derivatives. In contrast, the 5-oxo regioisomer and the free carboxylic acid analog do not appear as explicitly validated intermediates in this pharmaceutical process patent, reducing their attractiveness for procurement by CDMOs and pharmaceutical development teams requiring regulatory starting material traceability.

Patent-validated intermediate
Supporting evidence
Explicitly claimed in Upadacitinib process patent US 2021/0163409
Reported intermediate context for route scouting and CMC documentation review.
5-oxo regioisomer not identified in this patent family.
Pharmaceutical Intermediates JAK Inhibitor Synthesis Process Patent Validation

Commercial Sourcing and Quality Documentation

The racemic ethyl 2-oxopyrrolidine-3-carboxylate is commercially available from Sigma-Aldrich (Product No. 721530) with a defined assay of 95%, a melting point of 71–75 °C, and a specified storage temperature of 2–8 °C . The compound is classified as light-sensitive and slightly soluble in water, with GHS hazard classifications Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 (respiratory system) . In comparison, the methyl ester analog (methyl 2-oxopyrrolidine-3-carboxylate, CAS 22049-95-2) is offered by specialty suppliers at 95% purity with storage at room temperature, but lacks the same level of documented safety and stability data from a major international chemical supplier with batch-level certificates of analysis .

Commercial quality documentation
Supporting evidence
95% assay, storage 2–8 °C, GHS classified (Eye Irrit. 2, Skin Irrit. 2, STOT SE 3)
Supports audit-ready procurement with batch-specific CoA availability.
Methyl ester analog lacks comparable documented safety data from major supplier.
Commercial Sourcing Quality Control Storage Stability

Application Scenarios for Ethyl (R)-2-oxopyrrolidine-3-carboxylate


Asymmetric Synthesis of 3-Substituted Pyrrolidines

When a synthetic route requires a chiral pyrrolidine intermediate with absolute (R) configuration at C3, ethyl (R)-2-oxopyrrolidine-3-carboxylate serves as a chiral pool starting material. The (R)-enantiomer provides pre-installed stereochemistry that can be transferred to the final product through enolate alkylation or reduction chemistry, as documented in the Upadacitinib intermediate patent where the 2-oxopyrrolidine-3-carboxylate scaffold is elaborated to 4-ethylpyrrolidine-3-carboxylic acid derivatives [1]. Use of the racemate in this context would require additional chiral resolution or chiral HPLC purification, adding cost and reducing throughput.

Crystalline Scaffold for Medicinal Chemistry Library Synthesis

For parallel synthesis or library production where intermediate purification is required, the sharp melting point (71–75 °C) and crystalline solid form of ethyl 2-oxopyrrolidine-3-carboxylate enable straightforward purification by trituration or recrystallization [1]. This is advantageous compared to the methyl ester analog, which lacks a sharply defined melting point and may require chromatographic purification, increasing solvent consumption and cycle time in a library production setting .

Process Development for JAK Inhibitor APIs

Pharmaceutical process chemists developing routes to JAK inhibitors or related N-heterocyclic APIs can reference the validated use of 2-oxopyrrolidine-3-carboxylate esters in the Upadacitinib patent literature [1]. The compound's documented role as a cyclization precursor (via hydrogenation of 2-(1-nitrobutan-2-yl)malonate) provides a regulatory-friendly starting point for route scouting, as the intermediate and its downstream chemistry have been disclosed in patent filings. This reduces the risk of intellectual property conflicts compared to using non-patented but structurally similar intermediates with no established freedom-to-operate.

C3 Enolate Alkylation Methodology Development

The predicted pKa of 15.27 ± 0.20 at the C3 position [1] provides a quantitative basis for selecting appropriate bases (e.g., LDA, NaHMDS) for enolate generation in methodology studies. The 2-oxo substitution pattern places the lactam carbonyl adjacent to the enolate site, maximizing resonance stabilization and enabling cleaner alkylation profiles compared to 5-oxo regioisomers where the carbonyl is remote from the reactive center. This predictability reduces the experimental parameter space for reaction optimization in academic and industrial methodology laboratories.

Application
Selection Property
Validation Focus
Asymmetric 3-substituted pyrrolidine synthesis
Enantiomeric purity and (R) configuration
Stereochemical transfer through enolate alkylation or reduction
Medicinal chemistry library synthesis
Crystalline solid form for purification
Recrystallization efficiency and purity recovery
JAK inhibitor API process development
Patent-documented intermediate scaffold
Route scouting and IP landscape review
Enolate alkylation methodology development
Predicted C3 CH-acidity profile for base selection
Alkylation regioselectivity and conversion under controlled conditions
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